

In Vitro Characterization of FK-448 Free Base: A Technical Guide

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Compound of Interest

Compound Name: FK-448 Free base

Cat. No.: B12292755

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characteristics of **FK-448 Free base**, a potent and selective inhibitor of chymotrypsin. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in understanding the fundamental properties of this compound.

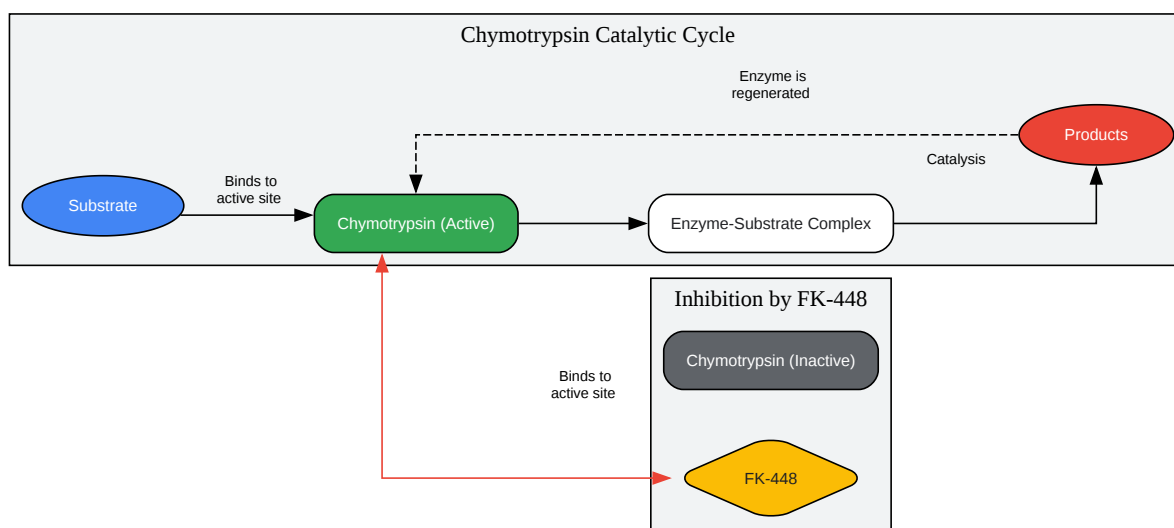
Core Compound Properties

FK-448 Free base is a small molecule inhibitor with the following chemical properties:

Property	Value
Molecular Formula	C25H30N2O3
Molecular Weight	406.52 g/mol
CAS Number	85858-76-0

Mechanism of Action

FK-448 Free base functions as a specific inhibitor of chymotrypsin, a serine protease.^{[1][2][3]} Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the hydrolysis of its substrates. This inhibitory activity is central to its potential therapeutic applications.



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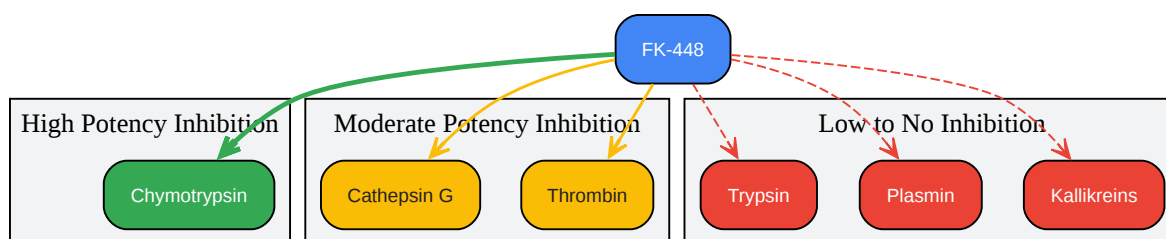
Caption: Mechanism of Chymotrypsin Inhibition by FK-448.

In Vitro Inhibitory Activity and Selectivity

The primary in vitro activity of **FK-448 Free base** is its potent inhibition of chymotrypsin.[1] To assess its selectivity, the compound has been tested against a panel of other serine proteases. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Target Enzyme	IC50
Chymotrypsin	720 nM[1][2][3]
Trypsin	780 μM[1]
Thrombin	35 μM[1]
Plasmin	>1 mM[1]
Plasma Kallikrein	>1 mM[1]
Pancreas Kallikrein	>1 mM[1]
Cathepsin G	15 μM[1]

These data demonstrate that **FK-448 Free base** is a highly selective inhibitor of chymotrypsin, with significantly lower potency against other related proteases.



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Caption: Selectivity Profile of **FK-448 Free base**.

Experimental Protocols

The following section outlines the general methodologies employed for the in vitro characterization of **FK-448 Free base**.

Enzyme Inhibition Assay

The inhibitory activity of **FK-448 Free base** against various proteases is determined using an in vitro enzyme inhibition assay.

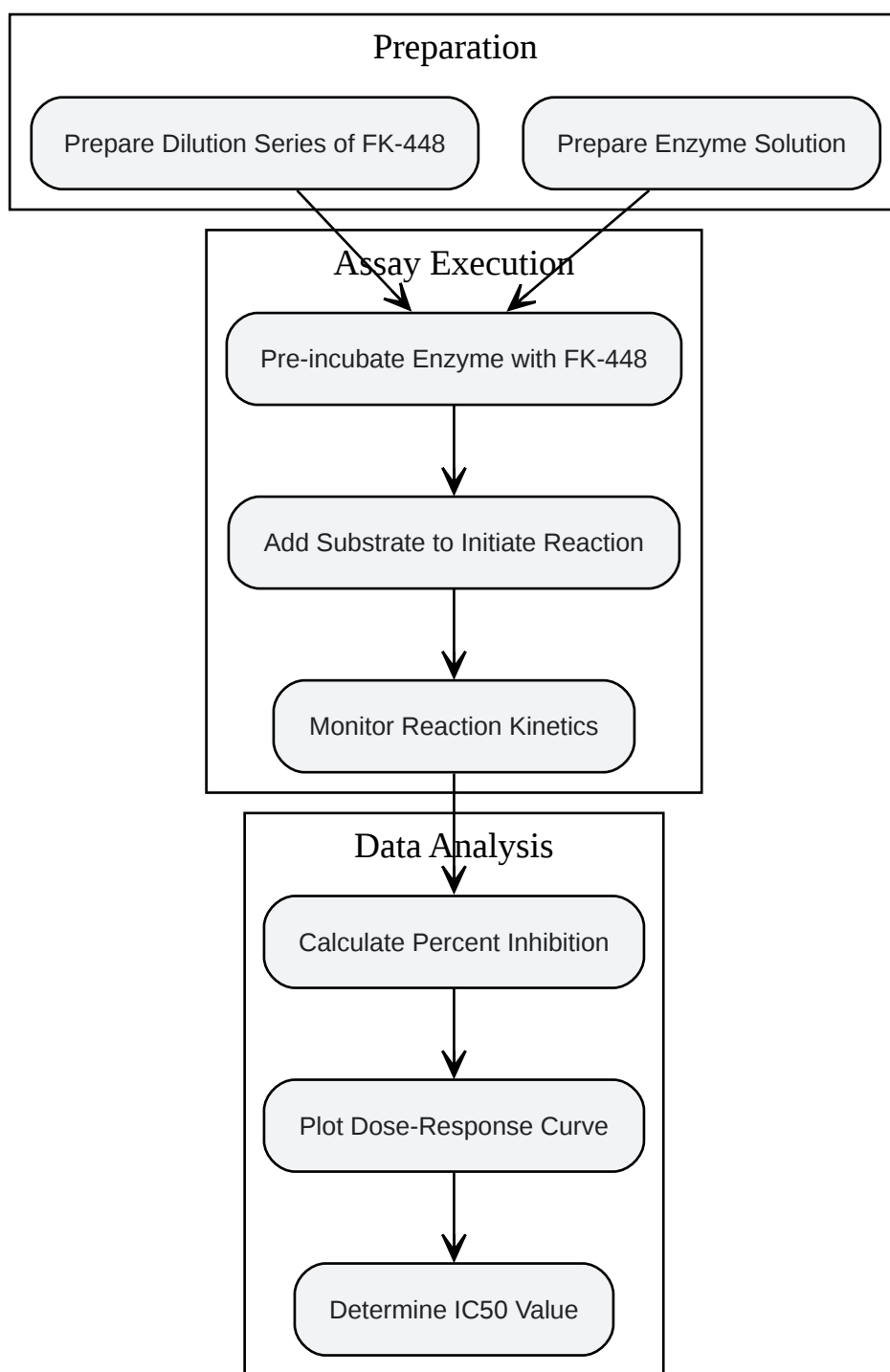
Objective: To determine the IC₅₀ value of **FK-448 Free base** against a specific protease.

Materials:

- Purified enzyme (e.g., chymotrypsin, trypsin)
- Substrate specific to the enzyme (e.g., N-Benzoyl-L-tyrosine ethyl ester (BTEE) for chymotrypsin)
- **FK-448 Free base**
- Assay buffer
- Microplate reader

Procedure:

- A dilution series of **FK-448 Free base** is prepared in the assay buffer.
- The purified enzyme is pre-incubated with the different concentrations of **FK-448 Free base** or vehicle control for a specified period.
- The enzymatic reaction is initiated by the addition of the substrate.
- The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
- The percentage of enzyme inhibition is calculated for each concentration of **FK-448 Free base** relative to the vehicle control.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



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